1-(2-Amino-3-fluoro-5-iodophenyl)ethanone
Overview
Description
1-(2-Amino-3-fluoro-5-iodophenyl)ethanone is a chemical compound characterized by its unique structure, which includes an amino group, a fluoro group, and an iodophenyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone can be synthesized through several synthetic routes. One common method involves the reaction of 2-amino-3-fluoro-5-iodobenzaldehyde with a suitable reagent to introduce the ethanone group. The reaction conditions typically require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of catalysts to enhance the reaction efficiency and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
1-(2-Amino-3-fluoro-5-iodophenyl)ethanone has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential therapeutic applications, such as in the treatment of certain diseases or as a precursor for drug development.
Industry: The compound can be utilized in the manufacturing of various chemical products, including dyes, pigments, and other specialty chemicals.
Mechanism of Action
1-(2-Amino-3-fluoro-5-iodophenyl)ethanone can be compared with other similar compounds, such as 1-(2-amino-3-fluoro-5-bromophenyl)ethanone and 1-(2-amino-3-fluoro-5-chlorophenyl)ethanone. These compounds share a similar structure but differ in the halogen substituent, which can affect their chemical reactivity and biological activity. The uniqueness of this compound lies in its iodine atom, which can impart distinct properties compared to bromine or chlorine.
Comparison with Similar Compounds
1-(2-amino-3-fluoro-5-bromophenyl)ethanone
1-(2-amino-3-fluoro-5-chlorophenyl)ethanone
1-(2-amino-3-fluoro-5-iodophenyl)propanone
1-(2-amino-3-fluoro-5-iodophenyl)butanone
This comprehensive overview provides a detailed understanding of 1-(2-Amino-3-fluoro-5-iodophenyl)ethanone, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(2-amino-3-fluoro-5-iodophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FINO/c1-4(12)6-2-5(10)3-7(9)8(6)11/h2-3H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRQHARHJRWXLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)I)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50703892 | |
Record name | 1-(2-Amino-3-fluoro-5-iodophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50703892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935292-91-4 | |
Record name | 1-(2-Amino-3-fluoro-5-iodophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50703892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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